An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one from Dimedone
An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one from Dimedone
This guide provides a comprehensive overview of the synthesis of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a valuable vinylogous amide and synthetic intermediate, from the readily available starting material, dimedone. The content herein is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings, a detailed and reproducible experimental protocol, and insights into the critical parameters governing the synthesis.
Foundational Principles: The Chemistry of Enaminone Synthesis
The transformation of dimedone (5,5-dimethylcyclohexane-1,3-dione) into 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one is a classic example of enamine formation, specifically resulting in a highly stable enaminone system.[1][2] This reaction is a condensation between a β-dicarbonyl compound and a secondary amine, dimethylamine.
The Nature of the Reactants
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Dimedone: As a 1,3-dicarbonyl compound, dimedone exists in a tautomeric equilibrium between its diketo and enol forms.[3] The enol tautomer, 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one, is the key reactive species in this synthesis, providing the necessary hydroxyl group for the condensation reaction.
-
Dimethylamine: A secondary amine, dimethylamine serves as the nucleophile. Its reaction with a carbonyl group is characteristic of enamine formation because it lacks the second proton on the nitrogen necessary to form a stable imine in the final step.[4][5]
Mechanistic Pathway
The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination pathway. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[6][7]
The mechanism unfolds through several distinct stages:
-
Acid-Catalyzed Tautomerization: The acid catalyst promotes the enolization of dimedone.
-
Protonation: The carbonyl oxygen of the dimedone enol form is protonated, activating the molecule.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of dimethylamine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[2]
-
Dehydration: The hemiaminal is subsequently protonated at its hydroxyl group, converting it into a good leaving group (water). Elimination of a water molecule results in the formation of a resonance-stabilized iminium ion.[4][8]
-
Deprotonation and Product Formation: A base (such as the solvent or the conjugate base of the acid catalyst) abstracts a proton from the alpha-carbon (the carbon adjacent to the iminium ion's C=N bond).[5][8] This final deprotonation step establishes the carbon-carbon double bond, neutralizes the positive charge on the nitrogen, and yields the final conjugated enaminone product.
The reaction selectively yields the mono-enamine because the resulting product is a vinylogous amide. In this system, the nitrogen's lone pair is delocalized across the double bond and into the remaining carbonyl group, significantly reducing the electrophilicity of the second carbonyl and preventing a second condensation reaction.[9]
Diagram: Reaction Mechanism
Below is a graphical representation of the step-by-step mechanism for the formation of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one.
Caption: Acid-catalyzed reaction mechanism.
Detailed Experimental Protocol
This section outlines a reliable and field-proven methodology for the synthesis. Adherence to stoichiometry and reaction conditions is critical for achieving high yield and purity.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Dimedone | 126-81-8 | 140.18 | 14.0 g (0.10 mol) | Starting material |
| Dimethylamine (40% aq. sol.) | 124-40-3 | 45.08 | 13.5 mL (~0.12 mol) | Nucleophile; handle in fume hood |
| p-Toluenesulfonic acid (p-TsOH) | 6192-52-5 | 190.22 | 0.2 g (~1 mmol) | Acid catalyst |
| Toluene | 108-88-3 | 92.14 | 150 mL | Solvent for azeotropic water removal |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | ~50 mL | For neutralization/wash |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | Drying agent |
| Hexane | 110-54-3 | 86.18 | As needed | For recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Synthesis Procedure
-
Setup: Assemble the flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry. Place a magnetic stir bar in the flask.
-
Charging Reagents: To the flask, add dimedone (14.0 g), toluene (150 mL), and p-toluenesulfonic acid (0.2 g).
-
Amine Addition: Begin stirring the mixture and add the 40% aqueous dimethylamine solution (13.5 mL).
-
Azeotropic Reflux: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours). The theoretical amount of water to be collected is approximately 1.8 mL from the reaction plus the water from the aqueous amine solution.
-
Reaction Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the layers and wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Isolation and Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be recrystallized from hot hexane to yield the pure product as a crystalline solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.
-
Diagram: Experimental Workflow
The following diagram outlines the key stages of the experimental process from setup to final product isolation.
Caption: Step-by-step experimental workflow.
Product Characterization and Expected Results
The final product, 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, is typically obtained as a solid. Proper characterization is essential to confirm its identity and purity.
| Property | Expected Value | Reference |
| Appearance | Solid | [10] |
| Molecular Formula | C₁₀H₁₇NO | [10][11] |
| Molecular Weight | 167.25 g/mol | [10][11] |
| Melting Point | 95-96 °C | [10] |
| Theoretical Yield | 16.7 g | N/A |
| Expected Yield | 80-90% | N/A |
| CAS Number | 31039-88-0 | [10][11][12] |
Spectroscopic analysis is the definitive method for structural confirmation. While specific spectra are not provided here, key expected signals would include:
-
¹H NMR: Resonances for the two gem-dimethyl groups, the methylene protons of the ring, the vinylic proton, and the N-dimethyl protons.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, the enamine double bond carbons, and the various aliphatic carbons.
-
IR Spectroscopy: A strong absorption band for the conjugated ketone (C=O) around 1600-1650 cm⁻¹ and a C=C stretch.
Synthetic Utility and Applications
3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one is more than a simple condensation product; it is a versatile building block in organic synthesis. The enamine functionality makes the β-carbon (C-2) highly nucleophilic, allowing it to react with a wide range of electrophiles in reactions such as alkylations and Michael additions.[1][8] This reactivity has been harnessed for the construction of complex molecular scaffolds and various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.[13][14]
Conclusion
The synthesis of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one from dimedone is a robust and efficient transformation rooted in the fundamental principles of enamine chemistry. The success of the synthesis hinges on the effective removal of water to drive the reaction equilibrium forward, a task elegantly accomplished through azeotropic distillation. This guide provides the necessary theoretical and practical framework for researchers to confidently execute this synthesis and utilize its product as a valuable intermediate for further chemical exploration.
References
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Enamines - Master Organic Chemistry. (2025). Master Organic Chemistry. [Link]
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Formation of Imines and Enamines. (n.d.). Chemistry Steps. [Link]
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synthesis of enamines from secondary amines and carbonyl compounds. (2019, January 17). YouTube. [Link]
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Enamine Formation Definition. (n.d.). Fiveable. [Link]
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Enamine: Formation, properties and Reactivity. (2023, April 24). YouTube. [Link]
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Enamine Formation in a Diketone. (2020, June 22). Chemistry Stack Exchange. [Link]
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3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. (n.d.). Stenutz. [Link]
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The synthesis and chemistry of enamines has been an active area of research ever. (n.d.). Science of Synthesis. [Link]
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3: Synthesis of enamines. (2021, February 3). YouTube. [Link]
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A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. (n.d.). ResearchGate. [Link]
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Dimedone: A Versatile Molecule in the synthesis of various heterocycles. (n.d.). SIRJANA JOURNAL. [Link]
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Dimedone. (n.d.). Wikipedia. [Link]
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